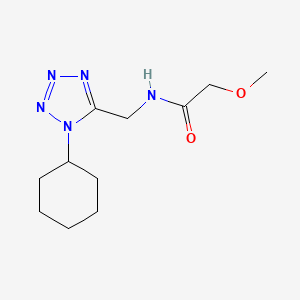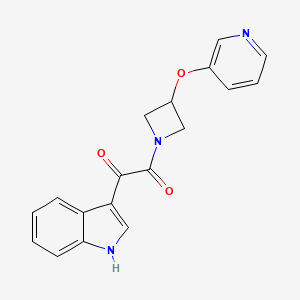
1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione is a complex organic compound that features an indole ring, a pyridine ring, and an azetidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the azetidine and pyridine moieties through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and green chemistry principles may also be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the azetidine ring may form hydrogen bonds or covalent bonds with active site residues. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)ethane-1,2-dione: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)piperidin-1-yl)ethane-1,2-dione: Contains a piperidine ring instead of an azetidine ring.
Uniqueness: The presence of the azetidine ring in 1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione distinguishes it from other similar compounds. The azetidine ring can impart different steric and electronic properties, potentially leading to unique biological activities and reactivity profiles.
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-2-(3-pyridin-3-yloxyazetidin-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(15-9-20-16-6-2-1-5-14(15)16)18(23)21-10-13(11-21)24-12-4-3-7-19-8-12/h1-9,13,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHDLKYSTRWJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(=O)C2=CNC3=CC=CC=C32)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
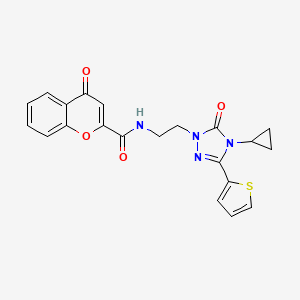
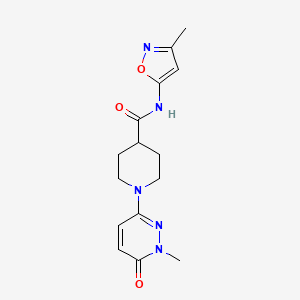
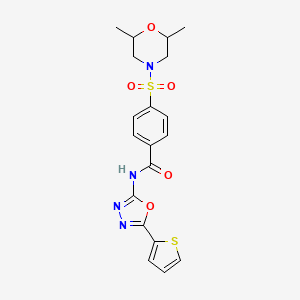
![2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637577.png)
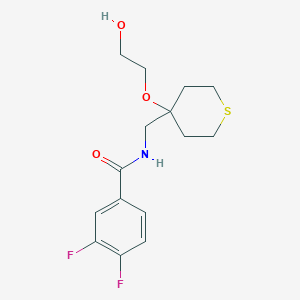
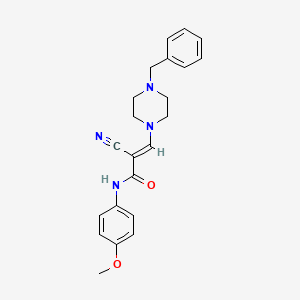
![Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2637580.png)
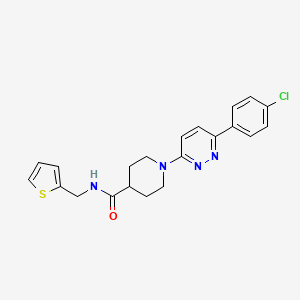
![N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2637584.png)
![4-Ethyl-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2637585.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-1H-pyrazol-4-yl}{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2637587.png)
![3-fluoro-4-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B2637588.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2637589.png)
